molecular formula C7H4Cl2N2 B1396069 3,6-Dichloroimidazo[1,2-a]pyridine CAS No. 1019027-83-8

3,6-Dichloroimidazo[1,2-a]pyridine

Cat. No. B1396069
CAS RN: 1019027-83-8
M. Wt: 187.02 g/mol
InChI Key: MEWVPEBZKYZQRH-UHFFFAOYSA-N
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Description

3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It is a solid substance .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloroimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

3,6-Dichloroimidazo[1,2-a]pyridine is a solid substance . It has a molecular weight of 187.03 .

Scientific Research Applications

Antituberculosis Agent Development

3,6-Dichloroimidazo[1,2-a]pyridine: analogues have shown promise as antituberculosis agents. The compound’s structure allows for the development of new drugs that can combat multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB) . Researchers have been exploring various derivatives to optimize their efficacy against TB, making this an active area of medicinal chemistry.

Material Science

In the field of material science, 3,6-Dichloroimidazo[1,2-a]pyridine serves as a precursor for creating materials with specific electronic properties. Its derivatives can be used in the synthesis of organic semiconductors, which are crucial for developing new types of electronic devices .

Optoelectronic Devices

The unique electronic structure of 3,6-Dichloroimidazo[1,2-a]pyridine makes it suitable for use in optoelectronic devices. It can be incorporated into the design of light-emitting diodes (LEDs) and other devices that require materials with specific light absorption and emission characteristics .

Pharmaceutical Research

In pharmaceutical research, 3,6-Dichloroimidazo[1,2-a]pyridine is explored for its potential to serve as a scaffold for drug development. Its core structure is amenable to modifications that can lead to the discovery of new therapeutic agents, particularly in the realm of anti-cancer drugs .

Chemical Synthesis

As a versatile chemical building block, 3,6-Dichloroimidazo[1,2-a]pyridine is used in synthetic chemistry to construct complex molecules. Its reactivity allows for the formation of diverse bonds, making it a valuable compound for creating a wide range of chemical entities .

Analytical Chemistry

In analytical chemistry, derivatives of 3,6-Dichloroimidazo[1,2-a]pyridine can be employed as fluorescent probes or sensors. These compounds can be designed to respond to specific environmental changes, making them useful for detecting the presence of various analytes .

Mechanism of Action

Safety and Hazards

The safety data sheet for 3,6-Dichloroimidazo[1,2-a]pyridine indicates that it is considered hazardous . It has hazard statements H301, H311, and H331 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that future research may continue to explore the synthesis and applications of imidazo[1,2-a]pyridines.

properties

IUPAC Name

3,6-dichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWVPEBZKYZQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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